N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective and environmentally friendly reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which play a critical role in neurological disorders . The compound may also interact with other biological targets, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide include other isoxazole derivatives such as:
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea
- N-(5-phenylisoxazol-3-yl)-Nʹ-benzylidene-3-carbohydrazide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the methoxyphenyl group and the phenoxyacetamide moiety contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-17-9-5-6-14(10-17)18-11-15(21-25-18)12-20-19(22)13-24-16-7-3-2-4-8-16/h2-11H,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQYAQFOLIQZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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